4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide
CAS No.: 953895-19-7
Cat. No.: VC6897340
Molecular Formula: C13H19N3O2S
Molecular Weight: 281.37
* For research use only. Not for human or veterinary use.
![4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide - 953895-19-7](/images/structure/VC6897340.png)
Specification
CAS No. | 953895-19-7 |
---|---|
Molecular Formula | C13H19N3O2S |
Molecular Weight | 281.37 |
IUPAC Name | 4-amino-N-(1-azabicyclo[2.2.2]octan-3-yl)benzenesulfonamide |
Standard InChI | InChI=1S/C13H19N3O2S/c14-11-1-3-12(4-2-11)19(17,18)15-13-9-16-7-5-10(13)6-8-16/h1-4,10,13,15H,5-9,14H2 |
Standard InChI Key | OZKIEZRLGUKZIY-UHFFFAOYSA-N |
SMILES | C1CN2CCC1C(C2)NS(=O)(=O)C3=CC=C(C=C3)N |
Introduction
Structural Characterization
Molecular Architecture
The compound features a 1-azabicyclo[2.2.2]octane core fused to a 4-aminobenzenesulfonamide group. Key structural attributes include:
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₉N₃O₂S |
SMILES | C1CN2CCC1C(C2)NS(=O)(=O)C3=CC=C(C=C3)N |
InChIKey | OZKIEZRLGUKZIY-UHFFFAOYSA-N |
The bicyclic system imposes steric constraints, potentially enhancing binding selectivity in biological systems .
Predicted Physicochemical Properties
Collision cross-section (CCS) data, critical for mass spectrometry characterization, are summarized below:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 282.12708 | 153.2 |
[M+Na]⁺ | 304.10902 | 161.9 |
[M-H]⁻ | 280.11252 | 152.9 |
These values suggest moderate polarity, aligning with the compound’s hybrid aromatic-bicyclic structure .
Synthesis and Chemical Reactivity
Hypothetical Synthesis Pathways
While no direct synthesis reports exist, analogous procedures for methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate provide insights :
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Bicyclic Amine Preparation: Hydrogenation of a protected precursor (e.g., benzyloxycarbonyl derivatives) using Pd(OH)₂/C in methanol.
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Sulfonamide Coupling: Reacting the deprotected amine with 4-nitrobenzenesulfonyl chloride, followed by nitro group reduction.
Critical reagents likely include hydrogenation catalysts and sulfonating agents, with reaction optimization required to manage steric hindrance from the bicyclic core .
Physicochemical and Pharmacokinetic Profiling
Calculated Properties
Using in silico tools, key parameters were extrapolated:
Parameter | Value |
---|---|
LogP (Consensus) | 1.35 |
TPSA | 52.32 Ų |
Solubility (ESOL) | 12.0 mg/mL |
GI Absorption | High |
The compound’s moderate lipophilicity and high solubility suggest favorable oral bioavailability, while its TPSA aligns with CNS permeability thresholds .
Challenges and Future Directions
Synthetic Optimization
Current hurdles include:
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Low yields due to steric hindrance during sulfonamide formation.
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Purification challenges from byproducts of bicyclic amine reactions.
Advanced techniques like flow chemistry or microwave-assisted synthesis may improve efficiency .
Biological Validation
Priority research areas include:
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Enzyme Inhibition Assays: Screening against DHPS and neurological targets.
-
ADMET Profiling: Assessing metabolic stability and toxicity in vitro.
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